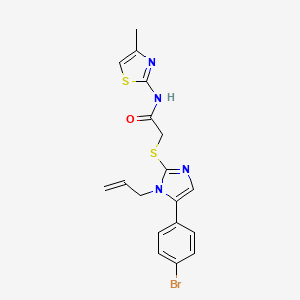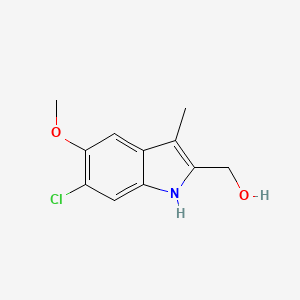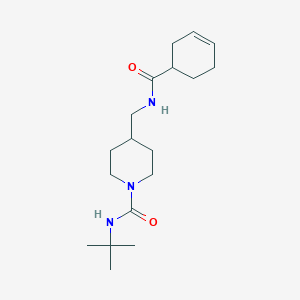![molecular formula C19H17NO3 B2674718 N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396873-91-8](/img/structure/B2674718.png)
N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a biphenyl group, which consists of two connected phenyl rings, and a carboxamide group, which is a common functional group in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, biphenyl group, and carboxamide group would each contribute to the overall structure. The presence of the oxygen atom in the furan ring and the nitrogen atom in the carboxamide group could also result in the formation of hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The carboxamide group can participate in various reactions, including hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, and the functional groups it contains would influence its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-bacterial Activities
Research by Siddiqa et al. (2022) demonstrated the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives, highlighting their anti-bacterial activities against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The study validated the effectiveness of these compounds, especially against NDM-positive bacteria, through docking studies and molecular dynamics simulations, suggesting potential applications in combating antibiotic-resistant bacterial infections (Siddiqa et al., 2022).
Furan-Based Fluorescent Chemosensors
Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group for the detection of Cd2+ and CN− ions. This sensor demonstrated significant potential in bio-imaging applications within live cells and zebrafish larvae, offering a novel approach for environmental monitoring and biological studies (Ravichandiran et al., 2020).
Polymer Synthesis
Jiang et al. (2015) explored the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid (FDCA)-based furanic-aliphatic polyamides, presenting a sustainable alternative to conventional polymers. This research outlined a method for producing high molecular weight polyamides, which are comparable to polyphthalamides in terms of thermal and structural properties. These findings open avenues for the application of furan derivatives in high-performance and environmentally friendly materials (Jiang et al., 2015).
Antiviral Agents Against H5N1 Influenza
Yongshi et al. (2017) reported the synthesis of furan-carboxamide derivatives as novel inhibitors of the H5N1 influenza A virus. The study identified 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide as a potent inhibitor, showcasing the potential of furan derivatives in developing antiviral therapeutics (Yongshi et al., 2017).
Corrosion Inhibition
Zulfareen et al. (2016) synthesized N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide and evaluated its efficiency as a corrosion inhibitor for brass in HCl medium. The compound demonstrated promising results in protecting brass against corrosion, indicating its application in materials science and engineering (Zulfareen et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(17-10-11-23-13-17)12-20-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,13,18,21H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKVGWPLWPCJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2674638.png)

![(E)-2-cyano-3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2674641.png)


![3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B2674645.png)

![1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2674647.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674649.png)

![1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2674651.png)

![1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B2674657.png)